N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-fluorobenzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . Typically, these involve reactions of 2,3-dihydro-1,4-benzodioxin-6-amine with various alkyl/aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Without specific experimental data, it is difficult to predict these properties .Scientific Research Applications
Antibacterial Agents
Research focused on the antibacterial potential of sulfonamides bearing the benzodioxane moiety demonstrated potent therapeutic potential against various Gram-negative and Gram-positive strains, highlighting its significance in developing new antibacterial agents (Abbasi et al., 2016).
Structural Investigation
A structural investigation of AND-1184 and its hydrochloride form, related to the chemical family of N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)-2-fluorobenzenesulfonamide, provided insights into their potential as active pharmaceutical ingredients (APIs) for dementia treatment. The study highlighted the rigid system of the MBS structure and its limited dynamic motion in the hydrochloride form, suggesting its stability and potential application in medicinal chemistry (Pawlak et al., 2021).
Fluorescent Probe Development
The development of a reaction-based fluorescent probe for the selective discrimination of thiophenols over aliphatic thiols, utilizing the sulfonamide group for selectivity and sensitivity enhancement, underscores the compound's utility in chemical, biological, and environmental sciences. This advancement demonstrates the compound's application in enhancing detection techniques for toxic and biologically active substances (Wang et al., 2012).
COX-2 Inhibition for Therapeutic Applications
Studies have shown that 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, related to the compound of interest, were synthesized and evaluated for their abilities to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes, leading to the identification of potent, highly selective, and orally active COX-2 inhibitors. This research paves the way for developing new treatments for rheumatoid arthritis, osteoarthritis, and acute pain (Hashimoto et al., 2002).
Enantioselective Construction
The organocatalyzed asymmetric Mannich reaction involving 3-fluorooxindoles with dibenzo[b,f][1,4]oxazepines, leading to chiral tetrasubstituted C‒F stereocenters, signifies the compound's contribution to medicinal chemistry by providing enantioselective construction methods for pharmacophores with significant therapeutic potential (Li et al., 2019).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit cholinesterases and lipoxygenase enzymes . These enzymes play crucial roles in nerve signal transmission and inflammation, respectively.
Biochemical Pathways
These pathways are involved in nerve signal transmission and inflammatory responses, respectively .
Result of Action
Inhibition of lipoxygenase enzymes could reduce the production of leukotrienes, potentially mitigating inflammatory responses .
Properties
IUPAC Name |
N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-2-fluorobenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17FN2O5S/c19-14-3-1-2-4-17(14)27(23,24)20-12-9-18(22)21(11-12)13-5-6-15-16(10-13)26-8-7-25-15/h1-6,10,12,20H,7-9,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBCJBAGJICLITM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)N3CC(CC3=O)NS(=O)(=O)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17FN2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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